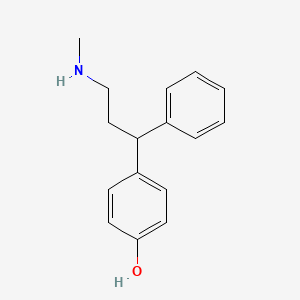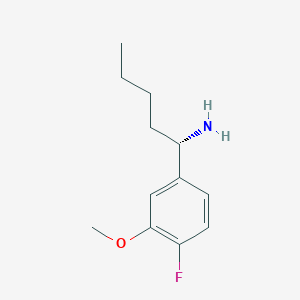
4-(3-Methyl-5-oxo-4-(3-phenylallylidene)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methyl-5-oxo-4-(3-phenylallylidene)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound featuring a pyrazole ring, a benzenesulfonamide group, and a phenylallylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-5-oxo-4-(3-phenylallylidene)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazole Ring: The initial step involves the condensation of a β-keto ester with hydrazine hydrate to form the pyrazole ring.
Introduction of the Phenylallylidene Group: The pyrazole derivative is then reacted with cinnamaldehyde under basic conditions to introduce the phenylallylidene moiety.
Sulfonamide Formation: Finally, the compound is treated with benzenesulfonyl chloride in the presence of a base to form the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.
Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, potentially converting it to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidation of the methyl group can yield a carboxylic acid derivative.
Reduction: Reduction of the carbonyl group can produce a hydroxyl derivative.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, 4-(3-Methyl-5-oxo-4-(3-phenylallylidene)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Its structure suggests it could be effective in treating conditions related to inflammation and bacterial infections.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its sulfonamide group is particularly useful in the design of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 4-(3-Methyl-5-oxo-4-(3-phenylallylidene)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide exerts its effects involves interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrazole ring can interact with various receptors and proteins, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Methyl-5-oxo-4-(3-phenylallylidene)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: shares similarities with other pyrazole derivatives, such as:
Uniqueness
What sets this compound apart is its combination of a sulfonamide group with a pyrazole ring and a phenylallylidene moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C19H17N3O3S |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
4-[(4E)-3-methyl-5-oxo-4-[(E)-3-phenylprop-2-enylidene]pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H17N3O3S/c1-14-18(9-5-8-15-6-3-2-4-7-15)19(23)22(21-14)16-10-12-17(13-11-16)26(20,24)25/h2-13H,1H3,(H2,20,24,25)/b8-5+,18-9+ |
Clé InChI |
FARYOKAWTPICDA-HYZSBJHASA-N |
SMILES isomérique |
CC\1=NN(C(=O)/C1=C/C=C/C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N |
SMILES canonique |
CC1=NN(C(=O)C1=CC=CC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


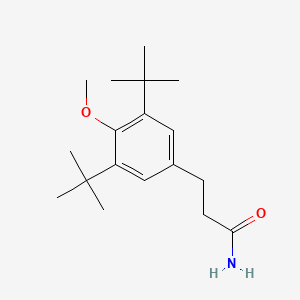


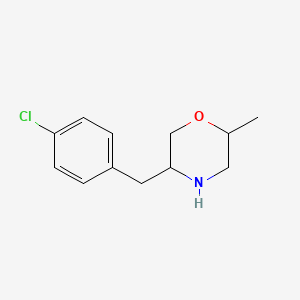
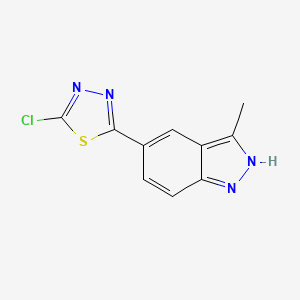

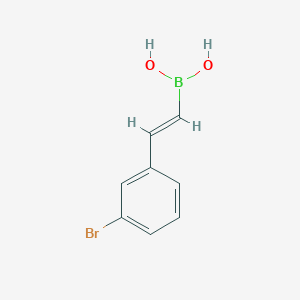

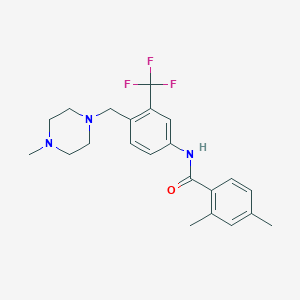
![(s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid](/img/structure/B12972230.png)
